molecular formula C12H22N2O2 B1436481 tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 2031258-46-3

tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B1436481
CAS No.: 2031258-46-3
M. Wt: 226.32 g/mol
InChI Key: XLKQNJITZONLDY-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

The systematic nomenclature of tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate reflects its complex structural composition and adherence to International Union of Pure and Applied Chemistry naming conventions. The compound belongs to the heterocyclic family of organic molecules, specifically classified as a nitrogen-containing bicyclic system where a five-membered pyrrole ring is fused with a cyclopentane moiety. The designation "cyclopenta[c]pyrrole" indicates the specific fusion pattern between these ring systems, with the [c] notation specifying the positional relationship of the ring junction.

The structural framework consists of a hexahydrocyclopenta[c]pyrrole core, indicating complete saturation of the bicyclic system with the exception of the inherent nitrogen heteroatom. The "3a-amino" designation specifies the location of the primary amino functional group at the bridgehead carbon position, which represents a critical structural feature that influences both the compound's reactivity and biological activity. The tert-butyl carboxylate moiety functions as a protecting group commonly employed in organic synthesis to mask the carboxylic acid functionality during multi-step synthetic sequences.

This compound represents a member of the broader class of heterocyclic building blocks that are essential in pharmaceutical synthesis. The fusion of the cyclopentane and pyrrole rings creates a rigid, three-dimensional scaffold that provides conformational constraint while maintaining sufficient flexibility for biological recognition processes. The presence of both basic amino and potentially acidic carboxylate functionalities renders this molecule amphiphilic, contributing to its utility as a synthetic intermediate in drug development programs.

Key Physicochemical Properties (Molecular Formula, Weight, Chemical Abstract Service Number)

The physicochemical profile of this compound is characterized by specific molecular parameters that define its chemical identity and properties. The molecular formula C₁₂H₂₂N₂O₂ reflects the precise atomic composition, consisting of twelve carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This composition yields a molecular weight of 226.32 grams per mole, positioning the compound within the typical range for small molecule pharmaceutical intermediates.

Property Value
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
Chemical Abstract Service Number 2031258-46-3
Ring System Bicyclic (Cyclopenta[c]pyrrole)
Functional Groups Primary amine, Carboxylate ester

The Chemical Abstract Service number 2031258-46-3 provides a unique identifier that enables precise identification and database searching across scientific literature and chemical databases. This registry number is particularly important for distinguishing this specific compound from closely related structural isomers and stereoisomers that may possess identical molecular formulas but different connectivity patterns or spatial arrangements.

The degree of unsaturation calculation reveals that the compound contains two degrees of unsaturation, which are accounted for by the fused ring system and the carbonyl group of the carboxylate functionality. The presence of two nitrogen atoms within the molecular framework contributes to the compound's basic character, with the primary amino group serving as the principal site of protonation under physiological conditions. The tert-butyl ester provides steric protection to the carboxylate group while maintaining the potential for controlled deprotection under appropriate reaction conditions.

Stereochemical Considerations (Axial vs. Equatorial Configurations)

The stereochemical complexity of this compound arises from the three-dimensional arrangement of substituents around the saturated bicyclic framework. The concept of axial and equatorial positioning, fundamental to understanding cyclohexane conformations, extends to the cyclopentapyrrole system with important modifications due to the five-membered ring constraint and the bridgehead nitrogen atom. The saturated nature of the hexahydrocyclopenta[c]pyrrole core creates multiple stereogenic centers that influence both the compound's conformational preferences and its biological activity profile.

The positioning of the amino group at the 3a-position represents a bridgehead substitution that significantly impacts the overall molecular geometry. In saturated bicyclic systems, bridgehead positions typically adopt conformations that minimize ring strain while accommodating the geometric requirements of the fused ring system. The amino group at this position experiences unique steric and electronic environments that differ substantially from those encountered in simple monocyclic systems. This positioning influences both the basicity of the amino group and its accessibility for hydrogen bonding interactions.

The tert-butyl carboxylate substituent at the 2-position of the pyrrole ring introduces additional conformational considerations. The bulky tert-butyl group preferentially adopts orientations that minimize steric interactions with other portions of the molecule, similar to the well-established preference for equatorial positioning observed in cyclohexane systems. However, the five-membered pyrrole ring imposes geometric constraints that modify these preferences compared to six-membered ring systems. The carbonyl oxygen of the carboxylate group can participate in intramolecular hydrogen bonding with the amino group, creating conformational stabilization that influences the overall three-dimensional structure.

Ring flip processes, analogous to those observed in cyclohexane, occur in the cyclopentane portion of the molecule but with modified energy barriers and conformational preferences. The presence of the fused pyrrole ring and the specific substitution pattern creates asymmetry that results in non-equivalent conformational states. These conformational differences have profound implications for the compound's reactivity patterns and its interactions with biological targets, as different conformers may exhibit varying degrees of complementarity with receptor binding sites or enzyme active sites.

Historical Context and Research Significance

The development and characterization of this compound reflects the evolution of modern heterocyclic chemistry and its applications in pharmaceutical research. The compound represents part of a broader class of bicyclic pyrrole derivatives that have gained prominence due to their utility as synthetic intermediates and their occurrence in bioactive natural products. The systematic study of cyclopenta[c]pyrrole systems emerged from the recognition that constrained heterocyclic frameworks provide unique opportunities for developing selective biological activity.

Research into octahydrocyclopenta[c]pyrrole derivatives has revealed their importance as key synthetic intermediates in the preparation of various pharmaceutical agents. These compounds serve as crucial building blocks in the synthesis of antiviral agents, including protease inhibitors used in the treatment of hepatitis C virus infections. The rigid bicyclic framework provides an excellent scaffold for the presentation of functional groups in defined spatial arrangements, enabling the design of molecules with enhanced binding affinity and selectivity for specific biological targets.

The significance of this compound class extends to their role as antagonists of retinol-binding protein 4, where bicyclic cyclopenta[c]pyrrolo derivatives have demonstrated promising therapeutic potential. These applications highlight the importance of the specific three-dimensional arrangement of functional groups within the constrained bicyclic framework. The ability to introduce amino functionality at the bridgehead position while maintaining carboxylate substitution provides synthetic chemists with versatile intermediates that can be further elaborated to generate diverse molecular architectures.

Contemporary research continues to explore the synthetic utility of these compounds, with particular emphasis on their role in the development of novel therapeutic agents. The compound's structural features make it an attractive starting point for medicinal chemistry programs focused on the development of central nervous system agents, antiviral compounds, and other bioactive molecules. The combination of the rigid bicyclic core with the reactive amino and carboxylate functionalities provides multiple opportunities for structure-activity relationship studies and lead compound optimization.

Properties

IUPAC Name

tert-butyl 3a-amino-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-5-4-6-12(9,13)8-14/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKQNJITZONLDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC2(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Pyrrole Synthesis-Based Method

One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron(III) chloride. This method efficiently forms the pyrrole ring system which is subsequently hydrogenated to yield the hexahydrocyclopenta[c]pyrrole core. The amino group is then protected by reaction with Boc anhydride to form the tert-butyl carbamate derivative.

Multi-Step Synthesis via Oxo and Amino Intermediates

Another reported synthetic sequence includes:

  • Step 1: Synthesis of tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate via cyclization and oxidation steps.
  • Step 2: Conversion of the oxo group to an amino group through reductive amination or substitution reactions.
  • Step 3: Boc protection of the amino group to yield tert-butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate.

This method uses reagents such as triphenylphosphine, diethyl azodicarboxylate (DEAD), sodium azide, and palladium-catalyzed hydrogenation for intermediate transformations.

Representative Reaction Conditions

Step Reagents/Conditions Purpose Yield/Notes
1 2,5-Dimethoxytetrahydrofuran + amine + FeCl3 catalyst Paal-Knorr pyrrole ring formation Efficient ring construction
2 Methanesulfonyl chloride, sodium azide, DMF, 75°C Conversion of hydroxyl/oxo to azido group High conversion rates
3 Pd/C, H2, ethyl acetate Catalytic hydrogenation to amine 90% yield reported
4 Boc2O, pyridine, dichloromethane Boc protection of amino group 56% isolated yield

Purification and Characterization

  • Purification: Flash chromatography on silica gel using mixtures of dichloromethane and methanol (ratios ranging from 50:1 to 20:1) is standard to isolate the pure compound.
  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ^1H-NMR) confirms the structure and stereochemistry of the product. High-performance liquid chromatography (HPLC) is used for purity assessment.

Research Findings and Analysis

  • The tert-butyl carbamate protecting group significantly improves the compound’s stability and facilitates handling during synthesis.
  • The amino group at the 3a-position is critical for biological activity and synthetic versatility.
  • The synthetic routes involving Paal-Knorr synthesis and subsequent functional group transformations provide high yields and scalability.
  • Catalytic hydrogenation steps are efficient for converting azido intermediates to the desired amine.
  • The use of DEAD and triphenylphosphine in Mitsunobu-type conditions enables selective functional group interconversions essential for ring construction and modification.

Summary Table of Preparation Methods

Methodology Key Steps Reagents/Conditions Advantages References
Paal-Knorr Pyrrole Synthesis Condensation, ring formation, Boc protection 2,5-Dimethoxytetrahydrofuran, FeCl3, Boc2O Straightforward, catalytic
Multi-step Oxo to Amino Route Oxo intermediate synthesis, azide substitution, hydrogenation, Boc protection DEAD, triphenylphosphine, sodium azide, Pd/C High yield, scalable
Mitsunobu-type Functionalization Activation, substitution, reduction DEAD, triphenylphosphine, Pd/C, Boc2O Selective, versatile

Chemical Reactions Analysis

tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential biological activities, which include:

1. Antitumor Activity:
Preliminary studies indicate that derivatives of pyrrole compounds can inhibit cancer cell growth. For instance, related compounds have shown promise as inhibitors of tyrosine kinases involved in cancer progression.

2. Neuroprotective Effects:
Research suggests that similar compounds may possess neuroprotective properties, potentially modulating neurotransmitter systems or protecting neuronal cells from oxidative stress.

3. Antimicrobial Properties:
Some studies have indicated that pyrrole derivatives exhibit antimicrobial activity against various pathogens, which could be significant for developing new antibiotics or antifungal agents.

Structural Comparisons

Comparative studies with similar compounds reveal structural variations that may influence biological activity:

Compound NameStructural DifferencesPotential Applications
tert-Butyl 3a-aminohexahydrocyclopenta[b]pyrrole-2(1H)-carboxylateDifferent ring fusion positionVaries based on structure
tert-Butyl 3a-aminohexahydrocyclopenta[d]pyrrole-2(1H)-carboxylateDifferent ring fusion positionVaries based on structure
tert-Butyl 3a-aminohexahydrocyclopenta[e]pyrrole-2(1H)-carboxylateDifferent ring fusion patternVaries based on structure

Antitumor Studies

Research has highlighted the efficacy of pyrrole derivatives in targeting cancer pathways. For example, studies have shown that certain pyrrole-based compounds can inhibit specific kinases critical to tumor growth and metastasis. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential therapeutic avenue for these compounds in oncology.

Neuroprotective Research

In neurobiology, certain derivatives have been tested for their ability to protect neuronal cells from apoptosis induced by oxidative stress. These studies often utilize models of neurodegenerative diseases to assess the protective effects and mechanisms involved.

Antimicrobial Investigations

Several studies have focused on the antimicrobial properties of pyrrole derivatives. In vitro tests against bacterial strains and fungi have shown promising results, indicating that these compounds could lead to new classes of antibiotics.

Mechanism of Action

The mechanism of action of tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s binding affinity and selectivity towards its targets. The amino group can participate in hydrogen bonding and electrostatic interactions, which are crucial for the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, highlighting differences in substituents, synthetic routes, and applications:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Yield Key Applications References
This compound 3a-NH₂ 240.34 Not explicitly stated Intermediate for kinase inhibitors, protease inhibitors
(3aR,6aS)-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 5-oxo 225.28 67% Pharmacological intermediate (e.g., BTK inhibitors)
(3aS,6aS)-tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate 5-benzyl 303.6 53% Precursor for peptide coupling reactions
tert-Butyl 5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 5-NHCH₃ 254.5 94% Antiviral and anticancer agents
(3aS,6aS)-tert-Butyl 5-(benzotriazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate 5-benzotriazole carbonyl 358.5 83% Drug candidate for inflammatory diseases

Structural and Functional Differences

  • Amino vs. Oxo Substituents: The 3a-amino derivative (target compound) exhibits nucleophilic reactivity for coupling, whereas the 5-oxo analog (e.g., CAS 146231-54-1) is electrophilic, enabling ketone-based reactions like reductive amination .
  • Benzyl vs. Benzotriazole Groups : The benzyl-substituted compound (yield 53%) is used in alkylation reactions, while the benzotriazole carbonyl derivative (yield 83%) acts as a protease inhibitor precursor due to its hydrogen-bonding capacity .
  • Stereochemical Considerations : The 3aR,6aS configuration is common in bioactive derivatives, ensuring optimal binding to enzymatic pockets .

Physicochemical Properties

  • Purity : The 5-oxo derivative achieves 98.5% purity via HPLC, critical for pharmaceutical applications .
  • Melting Points : The 5-oxo compound melts at 70–71°C, while Boc-protected benzyl derivatives are typically low-melting solids or oils .

Pharmacological Relevance

  • The 5-oxo derivative is a key intermediate in Bruton’s tyrosine kinase (BTK) inhibitor synthesis, demonstrating scalability (1.051 kg batches) .
  • The 3a-amino analog’s free amine group facilitates conjugation with fluorescent tags or biovectors for targeted drug delivery .

Biological Activity

tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, including a tert-butyl group and an amino group, may interact with various biological targets, making it of interest in medicinal chemistry and pharmacology.

  • IUPAC Name: tert-butyl 3a-amino-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
  • Molecular Formula: C₁₂H₂₂N₂O₂
  • Molecular Weight: 226.32 g/mol
  • CAS Number: 2031258-46-3

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The bulky tert-butyl group can enhance the compound's lipophilicity and influence its binding affinity to proteins. The amino group facilitates hydrogen bonding and electrostatic interactions, which are essential for the compound's biological effects.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

  • Antitumor Activity: Preliminary studies suggest that derivatives of pyrrole compounds can inhibit the growth of cancer cell lines. For example, related pyrrole derivatives have shown potential as inhibitors of tyrosine kinases, which are crucial in cancer progression .
  • Neuroprotective Effects: Compounds similar to this compound have been investigated for their neuroprotective properties, potentially acting through modulation of neurotransmitter systems or protecting neuronal cells from oxidative stress.
  • Antimicrobial Properties: Some studies have suggested that pyrrole derivatives possess antimicrobial activity against various pathogens, which could be relevant for developing new antibiotics or antifungal agents.

Case Study 1: Antitumor Activity

A study evaluated the biological activity of various pyrrole derivatives against cancer cell lines. Among these, some compounds demonstrated significant inhibition of cell proliferation and induced apoptosis in human breast cancer cells. The mechanism was linked to the compounds' ability to interact with ATP-binding sites on growth factor receptors .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, researchers found that certain pyrrole derivatives could protect neuronal cells from apoptosis induced by oxidative stress. This effect was mediated through the activation of survival pathways involving Bcl-2 family proteins .

Data Summary Table

PropertyValue
IUPAC Nametert-butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2-carboxylate
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
CAS Number2031258-46-3
Potential ActivitiesAntitumor, Neuroprotective, Antimicrobial

Q & A

Q. Advanced Functionalization Techniques :

  • Directed lithiation : LiHMDS at −78°C selectively deprotonates the 3a-position, enabling triflate installation for cross-coupling .
  • Buchwald-Hartwig amination : Pd(PPh₃)₄ catalyzes arylations at the 5-position with boronic acids (e.g., 2-trifluoromethylphenyl) .

What challenges arise during kilogram-scale synthesis, and how are they addressed?

Q. Scale-Up Considerations :

  • Exothermic reactions : Controlled addition of oxidants (e.g., KMnO₄) prevents thermal runaway .
  • Purification bottlenecks : Switch from column chromatography to crystallization (e.g., using EtOAc/hexanes) improves throughput.
  • Byproduct management : In-process analytics (HPLC-MS) identify and quantify impurities (e.g., over-oxidized lactams).

How are catalytic methods applied to modify this compound’s structure?

Q. Catalytic Applications :

  • Suzuki-Miyaura coupling : Pd(OAc)₂/BINAP enables aryl group introduction at the 5-position for SAR studies .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) can separate enantiomers during ester hydrolysis .

What analytical techniques identify and quantify synthetic byproducts?

Q. Byproduct Profiling Methodology :

  • LC-HRMS : Detects trace impurities (e.g., diastereomeric byproducts) with ppm-level sensitivity.
  • GC-MS : Monitors volatile degradation products during thermal stress testing.
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals from regioisomers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Reactant of Route 2
tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.